Bésylate d'atracurium

Vue d'ensemble

Description

Applications De Recherche Scientifique

Atracurium besylate has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Atracurium besylate primarily targets the cholinergic receptor sites on the motor end-plate . These receptors are responsible for transmitting signals from nerves to muscles, enabling muscle contraction. Atracurium besylate’s action on these receptors leads to muscle relaxation.

Mode of Action

Atracurium besylate is a non-depolarizing neuromuscular blocker . It works by antagonizing the neurotransmitter action of acetylcholine . Specifically, it binds competitively with the cholinergic receptor sites on the motor end-plate, blocking acetylcholine from binding to these sites . This competitive inhibition prevents the transmission of nerve signals to the muscles, resulting in muscle relaxation .

Biochemical Pathways

The primary biochemical pathway affected by atracurium besylate is the neuromuscular transmission pathway . By blocking acetylcholine’s action, atracurium besylate disrupts this pathway, preventing the transmission of signals from nerves to muscles . The downstream effect is muscle relaxation, which is beneficial during procedures such as surgery or mechanical ventilation .

Pharmacokinetics

Atracurium besylate has a bioavailability of 100% when administered intravenously . It is well distributed to tissues and extracellular fluids . The drug undergoes Hofmann elimination (retro-Michael addition) and ester hydrolysis by nonspecific esterases , which are forms of metabolism . The elimination half-life of atracurium besylate is approximately 17–21 minutes . These pharmacokinetic properties contribute to the drug’s short duration of action and its lack of dependence on kidney function for elimination .

Result of Action

The primary result of atracurium besylate’s action is skeletal muscle relaxation . This effect is advantageous in medical procedures that require muscle relaxation, such as surgery or mechanical ventilation . The muscle relaxation effect is greatest at about 4 minutes after administration and lasts for up to an hour .

Action Environment

The action of atracurium besylate can be influenced by the pH of the environment . In vitro studies have shown that the non-enzymic decomposition of atracurium by Hofmann Elimination is enhanced by increasing pH . In vivo, neuromuscular paralysis was significantly reduced when the arterial pH was increased . This suggests that the drug’s action, efficacy, and stability can be influenced by the pH of the body’s internal environment .

Analyse Biochimique

Biochemical Properties

Atracurium Besylate antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate . This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .

Cellular Effects

Atracurium Besylate has a profound effect on skeletal muscle cells, causing muscle relaxation during surgery or mechanical ventilation . It does this by blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Molecular Mechanism

The molecular mechanism of Atracurium Besylate involves the competitive binding with cholinergic receptor sites on the motor end-plate, which are normally activated by acetylcholine . This prevents acetylcholine from triggering muscle contraction, leading to muscle relaxation .

Temporal Effects in Laboratory Settings

The duration of neuromuscular block produced by Atracurium Besylate is approximately one third to one half the duration of block by d-tubocurarine, metocurine, and pancuronium at initially equipotent doses . Atracurium Besylate slowly loses potency with time at the rate of approximately 6% per year under refrigeration (5°C) .

Dosage Effects in Animal Models

The effects of Atracurium Besylate in animal models are dose-dependent. The elimination half-lives at standard dosages are 60–100 minutes, and the duration of paralysis is 30–60 minutes .

Metabolic Pathways

Atracurium Besylate undergoes ester hydrolysis and Hofmann elimination, a nonbiologic process independent of renal, hepatic, or enzymatic function . The metabolites have no neuromuscular blocking properties .

Transport and Distribution

Atracurium Besylate is well distributed to tissues and extracellular fluids . It is given by injection into a vein, ensuring rapid distribution throughout the body .

Subcellular Localization

As a neuromuscular blocking agent, Atracurium Besylate primarily interacts with receptors on the cell membrane of muscle cells . It does not have a specific subcellular localization as it acts on the cell surface to block acetylcholine receptors .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'atracurium besylate est synthétisé par un procédé en plusieurs étapes impliquant la réaction de N,N'-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tétrahydropapavérine (composé 1) avec du méthylbenzènesulfonate en présence d'une quantité catalytique d'une base insoluble . Le mélange réactionnel est maintenu pendant une période suffisante pour la formation d'atracurium besylate, suivie d'une filtration pour éliminer la base insoluble et la précipitation de l'atracurium besylate .

Méthodes de production industrielle

En milieu industriel, la préparation de l'atracurium besylate implique l'ajout de phénméthylol et d'atracurium besylate dans un récipient proportionnel avec de l'eau injectable, suivi d'une agitation et d'un ajustement du pH à l'aide d'une solution saline d'acide acétique . La solution est ensuite filtrée et remplie dans des conteneurs sous charge d'azote pour maintenir une faible teneur en oxygène .

Analyse Des Réactions Chimiques

Types de réactions

L'atracurium besylate subit une élimination de Hofmann (addition rétro-Michael) et une hydrolyse d'ester par des estérases non spécifiques . Ces réactions sont cruciales pour son métabolisme et son élimination de l'organisme.

Réactifs et conditions courants

La réaction d'élimination de Hofmann implique l'utilisation d'une base pour faciliter le processus d'élimination, tandis que l'hydrolyse d'ester nécessite la présence d'estérases . Les principaux produits formés à partir de ces réactions comprennent des métabolites inactifs qui sont excrétés de l'organisme.

Applications de recherche scientifique

L'atracurium besylate a une large gamme d'applications de recherche scientifique, notamment :

Médecine : Utilisé pour faciliter l'intubation endotrachéale et fournir une relaxation musculaire squelettique pendant la chirurgie ou la ventilation mécanique.

Industrie : Employé dans le développement d'électrodes sélectives aux ions pour des applications pharmaceutiques.

Mécanisme d'action

L'atracurium besylate exerce ses effets en antagonisant l'action neurotransmetteur de l'acétylcholine. Il se lie de manière compétitive aux sites récepteurs cholinergiques sur la plaque motrice, empêchant l'acétylcholine de se lier et de provoquer une contraction musculaire . Cet antagonisme est inhibé et le bloc neuromusculaire est inversé par les inhibiteurs de l'acétylcholinestérase tels que la néostigmine, l'édrophonium et la pyridostigmine .

Comparaison Avec Des Composés Similaires

L'atracurium besylate fait partie de la famille des médicaments bloqueurs neuromusculaires et est de type non dépolarisant . Des composés similaires incluent :

Vecuronium : Un autre bloqueur neuromusculaire non dépolarisant avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

Rocuronium : Connu pour son début d'action rapide, ce qui le rend approprié pour l'intubation en séquence rapide.

Cisatracurium : Un stéréoisomère de l'atracurium avec un profil pharmacocinétique plus prévisible et moins d'effets secondaires.

L'atracurium besylate est unique en raison de son absence d'effets cardiovasculaires significatifs et de son élimination par élimination de Hofmann et hydrolyse d'ester, qui ne dépendent pas de la fonction rénale .

Propriétés

Key on ui mechanism of action |

Atracurium antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine. |

|---|---|

Numéro CAS |

64228-81-5 |

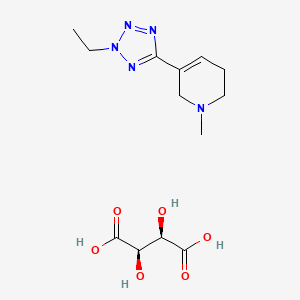

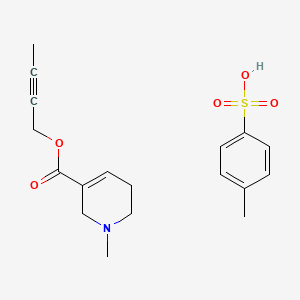

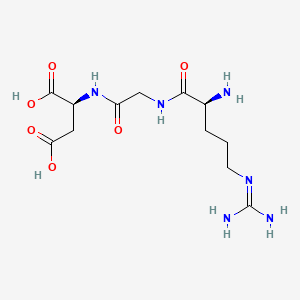

Formule moléculaire |

C59H77N2O15S+ |

Poids moléculaire |

1086.3 g/mol |

Nom IUPAC |

benzenesulfonate;5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |

InChI |

InChI=1S/C53H72N2O12.C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;1-5H,(H,7,8,9)/q+2;/p-1 |

Clé InChI |

GLLXELVDCIFBPA-UHFFFAOYSA-M |

SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

SMILES canonique |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |

Apparence |

Solid powder |

melting_point |

85-90 |

Key on ui other cas no. |

64228-81-5 |

Pictogrammes |

Acute Toxic |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

64228-79-1 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Miscible |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

33 A 74; A 74, 33; Atracurium; Atracurium Besilate; Atracurium Besylate; Atracurium Dibesylate; Besilate, Atracurium; BW 33A; BW-33A; BW33A; Glaxo Wellcome Brand of Atracurium Besilate; Pisa Brand of Atracurium Besilate; Relatrac; Tracrium; Wellcome Brand of Atracurium Besilate |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.